

Technical Support Center: 1,5-Naphthyridine Solubility Optimization

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Compound of Interest

Compound Name: (1,5-Naphthyridin-3-yl)methanol

CAS No.: 1261365-54-1

Cat. No.: B1443143

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Ticket ID: NAPH-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Physical Chemistry Division Subject: Troubleshooting poor aqueous and organic solubility of 1,5-naphthyridine scaffolds.

Diagnostic Phase: Identifying the Root Cause

User Query: "My 1,5-naphthyridine derivative is precipitating out of DMSO stocks upon dilution into media, and I cannot get a concentration higher than 10 μ M. Is this a lipophilicity issue?"

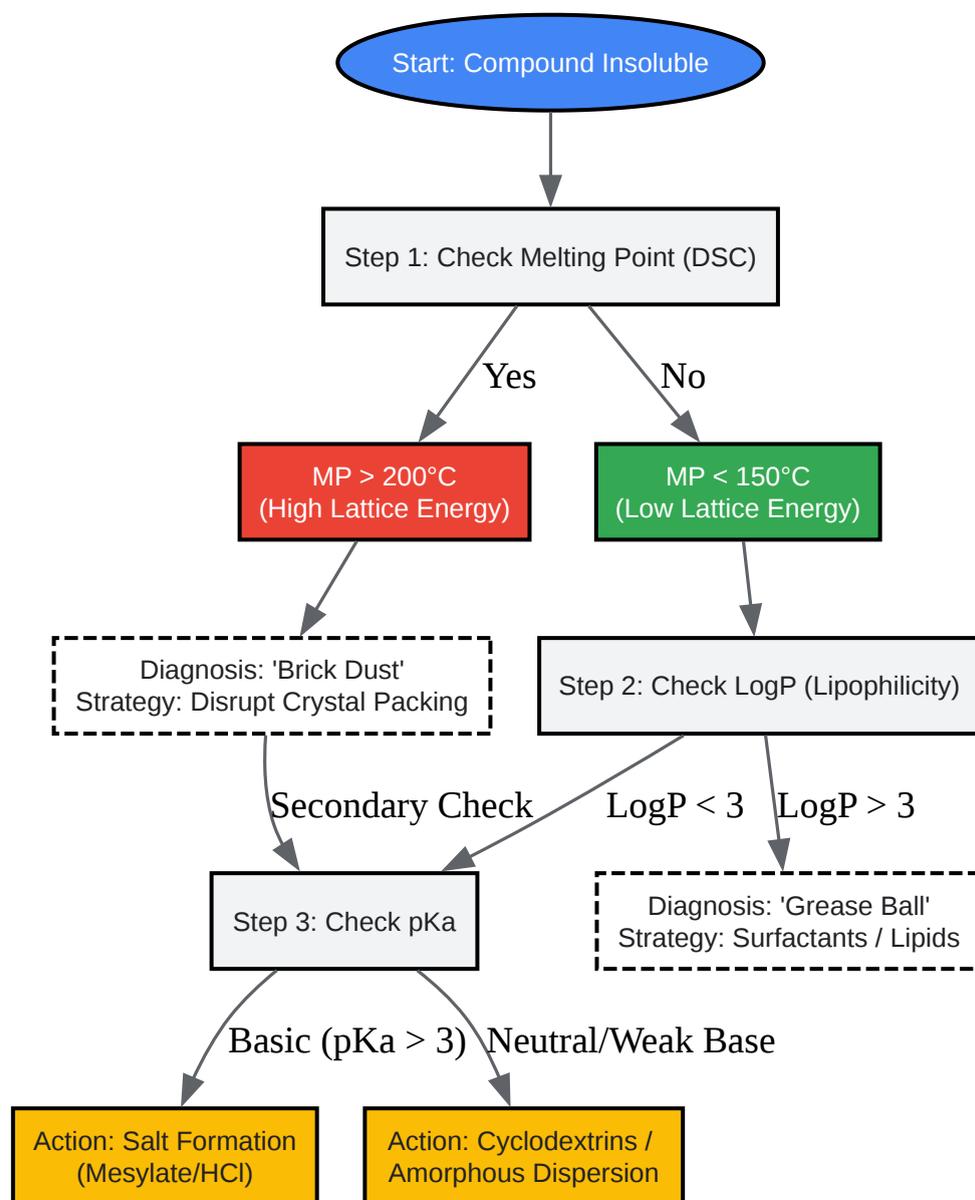
Technical Insight: Do not assume this is purely a lipophilicity ("Grease Ball") issue. 1,5-naphthyridine derivatives are classic examples of "Brick Dust" molecules. Their planar, bicyclic heteroaromatic structure facilitates strong intermolecular

stacking interactions, leading to high crystal lattice energy. If your compound has a Melting Point (MP)

C, the energy required to break the crystal lattice is the rate-limiting step, not the interaction with water.

Troubleshooting Workflow

Use the following logic gate to determine your remediation strategy.



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Figure 1: Decision matrix for distinguishing between crystal lattice energy limitations (Brick Dust) and hydrophobicity limitations (Grease Ball).

Chemical Modification: The Salt Formation Trap

User Query: "I tried making an acetate salt to improve solubility, but it dissociated and precipitated. Why?"

Technical Insight: The 1,5-naphthyridine core is a weak base. The nitrogen lone pairs are in

orbitals, and the electron-withdrawing nature of the second nitrogen ring reduces basicity compared to quinoline. The pKa of the parent 1,5-naphthyridine is approximately 2.91.

To form a stable salt that does not disproportionate in solution, you must adhere to the

pKa Rule:

Acetic acid (pKa 4.76) is too weak. You are likely forming a loose ion pair that hydrolyzes immediately upon contact with water.

Recommended Protocol: Salt Screening for Weak Bases

Objective: Identify a counter-ion strong enough to protonate the N1 or N5 nitrogen.

| Counter-ion | Acid pKa | Suitability for 1,5-Naphthyridine | Notes |
|-------------------------------------------|-----------|-----------------------------------|-------------------------------------------------------------------------------------------------|
| Methanesulfonate (Mesylate) | -1.9 | High | Excellent for disrupting packing; lowers MP. |
| Chloride (HCl) | -7.0 | Medium | Good protonation, but Cl ⁻ salts often crystallize tightly (Common Ion Effect risk). |
| Sulfate (H ₂ SO ₄) | -3.0 | Medium | Can form hydrates; watch for hygroscopicity. |
| Tartrate/Citrate | 3.0 - 4.0 | Low | Acid is too weak for this scaffold. Avoid. |

Experimental Procedure:

- Dissolve 50 mg of free base in minimal acetone or THF (avoid alcohols if ester formation is a risk).
- Add 1.05 equivalents of Methanesulfonic acid (slowly).

- Cool to 4°C. If no precipitate forms, add anti-solvent (Diethyl ether or Hexane).
- Filter and analyze via XRPD (X-Ray Powder Diffraction) to confirm a new crystal phase (salt) vs. amorphous material.

Formulation Strategies: "The Galenic Rescue"

User Query: "I cannot modify the structure, and salts are too hygroscopic. How do I formulate this for IV dosing or cellular assays?"

Technical Insight: When chemical modification is off the table, you must rely on complexation or dielectric constant manipulation. Pure DMSO is toxic to cells >0.1% and causes precipitation upon dilution (the "crash-out" effect).

Strategy A: Cyclodextrin Complexation

Planar aromatics like naphthyridine fit exceptionally well into the hydrophobic cavity of

-Cyclodextrins.

- Recommendation: Use Sulfobutyl ether-
-cyclodextrin (SBE-
-CD / Captisol®) or Hydroxypropyl-
-cyclodextrin (HP-
-CD).
- Mechanism: The hydrophobic naphthyridine core enters the CD torus, while the hydrophilic outer shell interacts with water. This prevents

stacking.

Strategy B: Cosolvent Systems (The "Gold Standard" Mix)

For IV or IP administration in rodents, avoid simple saline. Use the following ternary system to maintain solubility:

Protocol: Preparation of 10 mg/mL Stock

- Weigh compound.
- Dissolve in 5% DMSO (v/v) + 10% Solutol HS 15 (Macrogol 15 hydroxystearate). Sonicate until clear.
- Slowly add 85% Saline (0.9%) or PBS while vortexing.
 - Critical Check: If turbidity appears, stop. Add 20% HP-
-CD to the aqueous phase before mixing.

Structural Redesign: Escaping "Flatland"

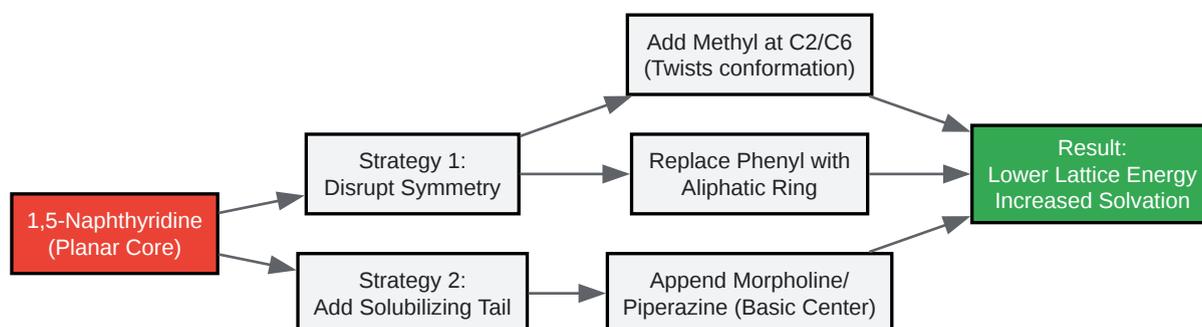
User Query: "We are in Lead Optimization. What structural changes specifically improve solubility for this scaffold?"

Technical Insight: The 1,5-naphthyridine core is "flat." Flat molecules pack tightly. To improve solubility without relying on formulation, you must increase the Fraction of

Carbon Atoms (

).

The "Escape from Flatland" Workflow



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Figure 2: Medicinal chemistry strategies to lower crystal lattice energy and increase solvation.

Specific Recommendations:

- **Append a Solubilizing Tail:** Attach a piperazine or N-methyl piperazine moiety via a linker. This introduces a basic nitrogen with a pKa ~8-9, which is easily protonated at physiological pH (7.4), drastically improving aqueous solubility.
- **Disrupt Symmetry:** If your molecule is symmetrical (e.g., substituents at 2,6 or 3,7), it packs too well. Move a substituent to an adjacent position to create steric clash and "twist" the molecule out of planarity.

References & Further Reading

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